molecular formula C28H31Cl3O6 B14479581 2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro- CAS No. 68123-49-9

2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-

Cat. No.: B14479581
CAS No.: 68123-49-9
M. Wt: 569.9 g/mol
InChI Key: SNPZTKHTBSJNJI-UHFFFAOYSA-N
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Description

2-Propanol, 1,1’-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-] is a complex organic compound with a unique structure that includes multiple phenyl groups, chlorinated propanol units, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-] typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of propanol to form 3-chloro-2-hydroxypropoxy derivatives. These intermediates are then reacted with phenylmethylenebis(phenyleneoxy) compounds under controlled conditions to form the final product. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-] undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chlorinated groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Propanol, 1,1’-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-] has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-chloro-: A simpler chlorinated propanol with fewer functional groups.

    2-Propanol, 1,3-dichloro-: Contains two chlorine atoms and is used in different chemical reactions.

    2-Propanol, 1-chloro-, phosphate (31): A phosphate ester with distinct properties and applications.

Uniqueness

2-Propanol, 1,1’-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-] is unique due to its complex structure, which provides multiple reactive sites and potential for diverse applications. Its combination of phenyl groups, chlorinated propanol units, and ether linkages distinguishes it from simpler compounds and enhances its functionality in various fields.

Properties

CAS No.

68123-49-9

Molecular Formula

C28H31Cl3O6

Molecular Weight

569.9 g/mol

IUPAC Name

1-chloro-3-[4-[[2-(3-chloro-2-hydroxypropoxy)phenyl]-[4-(3-chloro-2-hydroxypropoxy)phenyl]methyl]phenoxy]propan-2-ol

InChI

InChI=1S/C28H31Cl3O6/c29-13-21(32)16-35-24-9-5-19(6-10-24)28(20-7-11-25(12-8-20)36-17-22(33)14-30)26-3-1-2-4-27(26)37-18-23(34)15-31/h1-12,21-23,28,32-34H,13-18H2

InChI Key

SNPZTKHTBSJNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OCC(CCl)O)C3=CC=C(C=C3)OCC(CCl)O)OCC(CCl)O

Origin of Product

United States

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